molecular formula C16H20N6O3 B14092110 (E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B14092110
M. Wt: 344.37 g/mol
InChI Key: XRYUGUZHNLYSDG-AATRIKPKSA-N
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Description

7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves multiple steps, starting from simpler precursors. The key steps typically include:

    Formation of the purine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the but-2-enyl group: This step involves the addition of the but-2-enyl group to the purine ring, often through a substitution reaction.

    Addition of the oxopropyl group: This can be done through a condensation reaction with an appropriate ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-enyl group.

    Reduction: Reduction reactions can occur at the oxopropyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the but-2-enyl group.

    Reduction: Products include alcohol derivatives of the oxopropyl group.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
  • 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)xanthine

Uniqueness

The uniqueness of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

7-[(E)-but-2-enyl]-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C16H20N6O3/c1-5-6-7-20-14(24)12-13(19(4)16(20)25)17-15-21(12)8-10(2)18-22(15)9-11(3)23/h5-6H,7-9H2,1-4H3/b6-5+

InChI Key

XRYUGUZHNLYSDG-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C)N(C1=O)C

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C)N(C1=O)C

Origin of Product

United States

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